molecular formula C10H11N3O2 B13535929 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

Cat. No.: B13535929
M. Wt: 205.21 g/mol
InChI Key: WPANVLINDRIKCR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific structural features, such as the presence of the pyrazolopyridine core and the isopropyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-5-9-8(12-13)3-7(4-11-9)10(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

WPANVLINDRIKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C=C(C=N2)C(=O)O

Origin of Product

United States

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